3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is a heterocyclic compound characterized by a five-membered ring structure that includes both nitrogen and oxygen atoms. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Oxadiazoles are recognized for their ability to interact with biological macromolecules through hydrogen bonding, enhancing their pharmacological profiles.
3-Phenyl-1,2,4-oxadiazole-5-carbonitrile can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a nitrogen-containing heterocycle. Its chemical structure can be denoted by the IUPAC name: 3-phenyl-1,2,4-oxadiazole-5-carbonitrile. The compound has garnered attention due to its potential applications in drug development and as a scaffold for synthesizing biologically active molecules.
The molecular formula of 3-phenyl-1,2,4-oxadiazole-5-carbonitrile is C10H6N4O. The structure features:
The compound's molecular weight is approximately 198.18 g/mol. Its structural representation reveals distinct bond angles and lengths characteristic of heterocyclic compounds, which influence its reactivity and interaction with biological targets .
3-Phenyl-1,2,4-oxadiazole-5-carbonitrile can participate in various chemical reactions:
These reactions highlight the versatility of 3-phenyl-1,2,4-oxadiazole-5-carbonitrile as a precursor for synthesizing more complex molecules with potential biological activity.
The mechanism of action for compounds containing oxadiazoles like 3-phenyl-1,2,4-oxadiazole-5-carbonitrile typically involves:
These mechanisms contribute to the pharmacological potential of 3-phenyl-1,2,4-oxadiazole-5-carbonitrile in therapeutic applications.
3-Phenyl-1,2,4-oxadiazole-5-carbonitrile exhibits several notable physical and chemical properties:
Chemical properties include its stability under standard laboratory conditions but susceptibility to hydrolysis under acidic or basic conditions due to the carbonitrile group .
The applications of 3-phenyl-1,2,4-oxadiazole-5-carbonitrile are diverse:
The 1,2,4-oxadiazole heterocycle, characterized by a five-membered ring containing one oxygen and two nitrogen atoms, was first synthesized in 1884 by Tiemann and Krüger. Initially termed "azoxime" or "furo[ab]diazole," its potential remained largely unexplored for nearly 80 years. Significant interest emerged in the 1940s with investigations into its biological activity, culminating in the 1960s introduction of Oxolamine as the first commercial 1,2,4-oxadiazole-containing drug, marketed as a cough suppressant [1].
Over the subsequent four decades, extensive research revealed the remarkable pharmacological versatility of the 1,2,4-oxadiazole scaffold. This led to the development of numerous therapeutics targeting diverse conditions: Prenoxdiazine (cough suppressant), Butalamine (vasodilator), Fasiplon (nonbenzodiazepine anxiolytic), Pleconaril (antiviral), Ataluren (treatment for Duchenne muscular dystrophy), and Proxazole (gastrointestinal disorders) [1]. A landmark discovery occurred in 2011 with the isolation of Phidianidine A and B, indole alkaloids from the sea slug Phidiana militaris, representing the first identified naturally occurring 1,2,4-oxadiazoles. These compounds demonstrated significant in vitro cytotoxic activity and agonist properties against specific receptors [1]. Scientific interest, as measured by publication rates focusing on the biological applications of 1,2,4-oxadiazoles, has doubled in the last fifteen years, solidifying its status as a privileged scaffold in medicinal chemistry [1].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Milestone | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial identification and structural characterization |
1940s | Initiation of biological activity studies | Emergence of the scaffold's therapeutic potential |
1960s | Introduction of Oxolamine | First commercial drug featuring the 1,2,4-oxadiazole core |
1980s-2000s | Development of Prenoxdiazine, Butalamine, Fasiplon, Pleconaril, Ataluren, Proxazole | Expansion into diverse therapeutic areas (CNS, CV, antiviral, genetic disorders, GI) |
2011 | Isolation of Phidianidine A & B | Discovery of first natural products containing 1,2,4-oxadiazole |
2000-Present | Doubling of research publications | Surge in recognition and exploitation as a medicinal chemistry scaffold |
A core rationale for the widespread adoption of the 1,2,4-oxadiazole ring in drug design stems from its role as a bioisostere for ester and amide functionalities. This equivalence arises from the heterocycle's ability to mimic the spatial and electronic properties of these common groups while offering superior metabolic stability and resistance to enzymatic hydrolysis [1] [6]. This property is particularly valuable when the inherent instability of ester or amide bonds within a molecule leads to rapid degradation in vivo, limiting therapeutic potential [1] [4].
Compared to its isomers, the 1,2,4-oxadiazole offers distinct advantages and disadvantages in bioisosteric replacement strategies. While 1,3,4-oxadiazoles generally exhibit higher polarity, reduced lipophilicity (Log D), enhanced metabolic stability in human liver microsome assays, and lower potential for hERG channel interactions, this can sometimes come at the cost of reduced target affinity. Studies involving cannabinoid receptor 2 (CB2) ligands demonstrated that replacing a 1,2,4-oxadiazole (e.g., compound 1a, Ki = 2.9 nM) with its 1,3,4-oxadiazole regioisomer (e.g., compound 9a, Ki = 25 nM) resulted in a 10-fold decrease in CB2 binding affinity, although the latter retained nanomolar potency [4]. The 1,2,4-oxadiazole isomer often provides a more optimal balance between target affinity and physicochemical properties for specific applications. Its geometric similarity to esters/amides, combined with tunable electronic effects via C3/C5 substitution, allows medicinal chemists to fine-tune drug candidates' solubility, permeability, and metabolic profiles while maintaining critical target interactions [1] [4] [6].
Table 2: Comparative Properties of Oxadiazole Isomers in Drug Design
Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | 1,2,5-Oxadiazole | 1,2,3-Oxadiazole |
---|---|---|---|---|
Bioisosteric Mimicry | Ester, Amide | Ester, Amide | Limited | Limited (Unstable) |
Metabolic Stability | Moderate to High | High | Variable | Very Low (Ring-opens) |
Lipophilicity (Typical Log D) | Moderate | Lower | Often High | - |
hERG Inhibition Risk | Moderate | Lower | Variable | - |
Common Therapeutic Applications | Broad Spectrum (CNS, Anti-inflam., Antiviral, etc.) | Broad Spectrum | Energetic Materials, Cytotoxic Agents | Rarely Explored |
Affinity Impact (Example: CB2 Ligands) | High (Ki ~3 nM) | Reduced but often still potent (Ki ~25 nM) | Not Commonly Reported | Not Applicable |
3-Phenyl-1,2,4-oxadiazole-5-carbonitrile (CAS: 400716-17-8, Molecular Formula: C₉H₅N₃O, Molecular Weight: 171.16 g/mol) represents a structurally distinct and synthetically valuable derivative within the 1,2,4-oxadiazole class. Its significance lies in the strategic incorporation of two highly versatile functional groups: the phenyl ring at the C3 position and the electron-withdrawing nitrile (cyano) group at the C5 position [8]. This combination creates a multifunctional building block pivotal for constructing complex molecular architectures.
The synthesis of this carbonitrile derivative primarily exploits the cyclization chemistry characteristic of 1,2,4-oxadiazoles. Common routes involve:
The reactivity of 3-phenyl-1,2,4-oxadiazole-5-carbonitrile is dominated by two key sites:
Its primary role in contemporary research is as a versatile synthetic intermediate:
Table 3: Key Synthetic Routes and Applications of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile
Synthetic Route | Key Starting Materials | Typical Conditions | Primary Advantages | Key Downstream Applications |
---|---|---|---|---|
Amidoxime + Cyanoacyl Chloride | Aryl-amidoxime, Cyanoacetyl chloride | Base (e.g., TEA, pyridine), solvent (e.g., THF, DCM), 0°C to RT | Direct, moderate to good yields, good functional group tolerance | Hydrolysis to carboxylic acids (CAS 400716-17-8), Amide/Hydrazide formation, Tetrazole synthesis |
Amidoxime + Cyanoester | Aryl-amidoxime, Ethyl cyanoacetate | High temperature (reflux) or Microwave irradiation, solvent (e.g., toluene, ethanol) | Commercially available reagents, microwave enhancement improves efficiency | Direct access to carbonitrile, Library synthesis |
Oxidation of Aldehyde | 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde | Oxidants (e.g., KMnO₄, SeO₂) | Access if aldehyde is readily available | Targeted synthesis from aldehyde precursor |
Dehydration of Amide Oxime | N-Hydroxy-α-arylacetamidine derivative | Dehydrating agents (e.g., P₂O₅, Burgess reagent) | Less common, specific substrate requirement | Specialized synthesis paths |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1